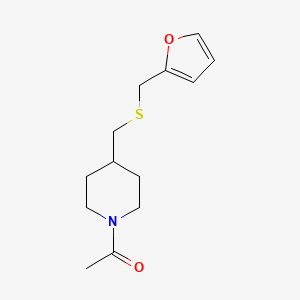

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-11(15)14-6-4-12(5-7-14)9-17-10-13-3-2-8-16-13/h2-3,8,12H,4-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCCJKSDYKFIMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CSCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone typically involves the reaction of furan-2-ylmethyl thiol with a piperidine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

Oxidation: Sulfoxide, sulfone

Reduction: Alcohol

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and piperidine moiety can contribute to binding affinity and specificity, while the thioether linkage may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Key analogs differ in substituents at the piperidine nitrogen, ethanone position, or sulfur-linked groups. Selected examples are compared below:

Key Observations :

- Substituent Impact : The presence of electron-withdrawing groups (e.g., nitroimidazole in ) or bulky aromatic systems (e.g., quinazolinyl in ) increases molecular weight and may enhance binding to biological targets.

- Piperidine vs.

- Thioether vs. Sulfonyl : Thioether linkages (e.g., furan-2-ylmethylthio in ) offer flexibility and reduced polarity compared to sulfonyl groups (e.g., 4-methoxyphenylsulfonyl in ), which may influence solubility and metabolic stability.

Physicochemical Properties

- Melting Points: Piperidine-ethanones with aromatic substituents (e.g., 4-fluorophenyl in ) often lack reported melting points, while piperazine analogs with sulfonyl groups (e.g., ) typically melt between 120–180°C, correlating with crystallinity and stability .

- Spectral Data : ESI-HRMS and NMR data (e.g., δ 2.50–3.80 ppm for piperidine protons in ) confirm structural integrity. For example, compound 7n in showed a molecular ion peak at m/z 520.10640 (calculated) vs. 520.10640 (observed), validating synthesis .

Biological Activity

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone is a complex organic compound notable for its unique structural features, including a furan ring, piperidine moiety, and thioether functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 235.35 g/mol. The presence of the furan ring may contribute to its reactivity and biological activity, while the piperidine moiety enhances its pharmacological properties.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

Anticancer Activity:

Studies have shown that related compounds can inhibit cancer cell proliferation. For instance, one study reported that certain piperidine derivatives demonstrated moderate efficacy against human breast cancer cells with IC50 values comparable to established drugs like Olaparib . Although direct data on this compound's anticancer properties are scarce, its structural similarity to active derivatives suggests potential in this area.

Anti-inflammatory Properties:

Thioether-containing ketones have been explored for their anti-inflammatory effects. The unique combination of functional groups in this compound may allow it to exert similar effects, making it a candidate for further research into inflammatory pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Preparation of Piperidine Derivative: The initial step often involves creating a piperidine derivative through nucleophilic substitution.

- Introduction of Furan Group: This can be achieved via electrophilic addition or other synthetic routes.

- Thioether Formation: Utilizing thioether reagents under controlled conditions to yield the final product.

This synthetic flexibility allows for the development of various derivatives that could enhance biological activity.

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone?

The synthesis typically involves multi-step reactions focusing on:

- Piperidine Core Functionalization : Alkylation or acylation of the piperidine ring at the 4-position, often using bromo- or chloroacetylating agents (e.g., chloroacetyl chloride) .

- Thioether Linkage Formation : Coupling the furan-2-ylmethyl thiol group via nucleophilic substitution with a methylene spacer. Mild reducing agents (e.g., NaBH) or thiourea catalysts may optimize yield .

- Characterization : Confirm purity and structure via H/C NMR (e.g., piperidine N-CH at δ ~2.1–2.3 ppm, furan protons at δ ~6.3–7.4 ppm) and LCMS (e.g., [M+H]+ ion matching theoretical mass) .

Q. How do researchers validate the structural integrity of this compound?

Key analytical methods include:

Q. What safety protocols are critical during handling?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks due to volatile intermediates .

- First Aid : Immediate flushing with water for skin/eye contact; consult poison control for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield of the thioether moiety?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of thiols .

- Catalysis : Use Cu(I) or Pd catalysts for selective C-S bond formation, reducing side reactions .

- Temperature Control : Reactions at 50–60°C balance kinetics and thermal degradation risks .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) isolates the product from unreacted thiols .

Q. How do researchers address contradictions in biological activity data across studies?

- Assay Standardization : Replicate conditions (e.g., cell lines, incubation times) from prior studies (e.g., cancer cell viability assays in and ) .

- Dose-Response Analysis : Compare EC values (e.g., via nonlinear regression) to identify potency thresholds .

- Target Validation : Use knock-out models or siRNA to confirm on-target effects (e.g., PDE10A inhibition in ) .

Q. What strategies mitigate solubility challenges in in vivo studies?

- Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

- Pharmacokinetic Profiling : Monitor plasma/tissue concentrations via LC-MS/MS to adjust dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.